molecular formula C19H20N4O4 B11701823 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide

1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide

Cat. No.: B11701823
M. Wt: 368.4 g/mol
InChI Key: OBRLSTBZXVDORC-ZIOPAAQOSA-N
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Description

N’1,N’5-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of two 4-hydroxyphenyl groups attached to a pentanedihydrazide backbone through methylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’5-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzaldehyde and pentanedihydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product would be purified using techniques such as crystallization or chromatography, depending on the specific requirements.

Chemical Reactions Analysis

Types of Reactions

N’1,N’5-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

N’1,N’5-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’1,N’5-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, altering their activity. The compound’s hydroxyl groups and Schiff base moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’5-BIS[(E)-(4-FLUOROPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE
  • N’1,N’5-BIS[(E)-(3-CHLOROBENZYLIDENE)PENTANEDIHYDRAZIDE
  • N’1,N’5-BIS[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE

Uniqueness

N’1,N’5-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with biological molecules or metal ions.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H20N4O4/c24-16-8-4-14(5-9-16)12-20-22-18(26)2-1-3-19(27)23-21-13-15-6-10-17(25)11-7-15/h4-13,24-25H,1-3H2,(H,22,26)(H,23,27)/b20-12+,21-13+

InChI Key

OBRLSTBZXVDORC-ZIOPAAQOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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